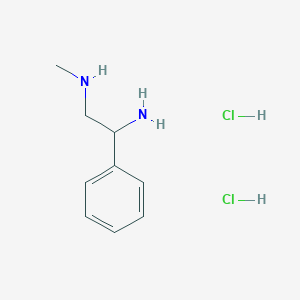

(2-Amino-2-phenylethyl)(methyl)amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(2-Amino-2-phenylethyl)(methyl)amine dihydrochloride” is a chemical compound with the molecular formula C9H16Cl2N2 . It is a solid in physical form . The compound is a derivative of phenethylamine, a natural monoamine alkaloid which acts as a central nervous system stimulant in humans .

Physical and Chemical Properties Analysis

The compound is a solid in physical form . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Formation of Heterocyclic Aromatic Amines

Research has identified precursors and intermediates in the formation of PhIP, a heterocyclic aromatic amine found in cooked food, demonstrating the role of phenylacetaldehyde and 2-phenylethylamine in its formation. This insight is crucial for understanding the chemical risks associated with cooked meats and potentially developing safer cooking methods (Zöchling & Murkovic, 2002).

Fluorescence Studies

Investigations into the fluorescence of catechol amines condensed with formaldehyde revealed that specific amines exhibit distinct fluorescence when exposed to formaldehyde vapor. This finding has implications for biochemical assays and the development of fluorescent markers in biological research (Falck, Hillarp, Thieme, & Torp, 1962).

Corrosion Inhibition

Amine derivatives have been synthesized and assessed for their corrosion inhibition effectiveness on mild steel in acidic environments. This research is significant for the development of more effective corrosion inhibitors in industrial applications, offering insights into the protective mechanisms at the molecular level (Boughoues et al., 2020).

Mercury Sensing in Water

The development of a red-emitting sensor for mercury ion detection in aqueous solutions based on amine derivatives marks an advance in environmental monitoring techniques. This research contributes to the detection and monitoring of toxic mercury levels in water, enhancing safety and environmental protection efforts (Nolan & Lippard, 2007).

CO2 Absorption Processes

Studies on the solubility of CO2 in mixtures containing amines like 2-amino-2-methyl-1-propanol (AMP) shed light on the potential for improved CO2 absorption technologies. This research is pivotal for developing more efficient and environmentally friendly methods for CO2 capture in efforts to combat climate change (Svensson et al., 2014).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the central nervous system being a target organ .

Wirkmechanismus

Target of Action

Amines, such as this compound, can interact with a variety of biological targets, including receptors, enzymes, and ion channels. The specific targets would depend on the exact structure and properties of the compound .

Mode of Action

The mode of action would depend on the specific targets of the compound. For example, if the compound acts as a ligand for a receptor, it could either activate or inhibit the receptor’s function .

Biochemical Pathways

The compound could potentially be involved in various biochemical pathways, depending on its targets. For example, if it interacts with neurotransmitter receptors, it could affect signal transmission in the nervous system .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on factors such as its size, charge, and lipophilicity. As an amine, it could potentially be subject to metabolic processes such as oxidation .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from changes in cell signaling to effects on cell growth or survival .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

N'-methyl-1-phenylethane-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.2ClH/c1-11-7-9(10)8-5-3-2-4-6-8;;/h2-6,9,11H,7,10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRUWSQFGZNXEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=CC=C1)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptan-5-yl]methanol](/img/structure/B2966636.png)

![3-(1-(2-phenylthiazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2966637.png)

![5-Methyl-2-[(3-methylbut-2-en-1-yl)oxy]pyrimidine](/img/structure/B2966643.png)

![1-[2-(4-fluorophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2966644.png)

![N-(5-((5-fluoro-2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2966646.png)

![ethyl 2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetate](/img/structure/B2966649.png)

![N-[(3,5-difluorophenyl)methyl]-1-(3,4-dimethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2966653.png)

![2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2966654.png)